An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-(4-methoxyphenyl)-1H-indole
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-(4-methoxyphenyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-(4-methoxyphenyl)-1H-indole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its indole core, substituted with a bromine atom and a methoxyphenyl group, imparts a unique combination of lipophilicity, hydrogen bonding capability, and electronic properties that are crucial for its interaction with biological targets and its performance in various applications. This technical guide provides a comprehensive overview of the key physicochemical properties of this molecule, offering both theoretical predictions and established experimental protocols for their determination. Understanding these properties is paramount for researchers engaged in the synthesis, characterization, and application of this and related indole derivatives in drug discovery and development.
Molecular Structure and Core Chemical Identifiers
The foundational step in characterizing any molecule is to define its structure and fundamental identifiers.
Structural Representation
The chemical structure of 5-Bromo-2-(4-methoxyphenyl)-1H-indole is characterized by a central indole ring system. A bromine atom is substituted at the 5-position of the indole ring, and a 4-methoxyphenyl group is attached at the 2-position.
Figure 1. Chemical structure of 5-Bromo-2-(4-methoxyphenyl)-1H-indole.
Key Chemical Information
A summary of the essential chemical identifiers for this compound is provided in the table below. This information is critical for accurate documentation, database searching, and regulatory submissions.
| Property | Value | Source |
| IUPAC Name | 5-bromo-2-(4-methoxyphenyl)-1H-indole | [1] |
| CAS Number | 851530-48-8 | [1] |
| Molecular Formula | C₁₅H₁₂BrNO | [1] |
| Molecular Weight | 302.17 g/mol | [2] |
| Canonical SMILES | COC1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)Br | [1] |
| InChI Key | DGIPPVLCMMJSRL-UHFFFAOYSA-N | [1] |
Physicochemical Properties: A Detailed Analysis
The physicochemical properties of a molecule govern its behavior in both chemical and biological systems. This section details the key parameters for 5-Bromo-2-(4-methoxyphenyl)-1H-indole, including predicted values and a discussion of their implications.
Physical State and Appearance
Melting Point
The melting point is a critical indicator of purity and is influenced by the crystal lattice energy of the solid. For pure crystalline compounds, a sharp melting range is expected.
-
Predicted Value: Based on related structures, the melting point is anticipated to be in the range of 150-200 °C. For comparison, the melting point of 5-bromoindole is reported to be 90-92 °C. The larger and more rigid structure of the 2-(4-methoxyphenyl) substituted derivative would be expected to lead to a higher melting point due to increased intermolecular interactions.
-
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the dry, powdered compound is packed into a thin-walled capillary tube.
-
Apparatus: A calibrated melting point apparatus is used.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.
-
Solubility Profile
Solubility is a crucial parameter for drug development, influencing formulation, administration, and bioavailability. The presence of both hydrophobic (bromophenyl) and polar (indole N-H, methoxy oxygen) groups suggests a mixed solubility profile.
-
Predicted Solubility:
-
Aqueous Solubility: Expected to be low due to the predominantly hydrophobic nature of the molecule.
-
Organic Solvent Solubility: Likely to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and to a lesser extent in methanol, ethanol, and chlorinated solvents.
-
-
Experimental Protocol: Thermodynamic Solubility Assessment
-
Sample Preparation: An excess of the solid compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol).
-
Equilibration: The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Separation: The undissolved solid is removed by centrifugation or filtration.
-
Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Acidity and Basicity (pKa)
The pKa value indicates the tendency of a molecule to donate or accept a proton. The indole N-H proton is weakly acidic, while the methoxy oxygen is a very weak Lewis base.
-
Predicted pKa: The pKa of the indole N-H proton is estimated to be in the range of 16-17, similar to other 2-substituted indoles. This weak acidity means that the compound will be predominantly in its neutral form at physiological pH.
-
Experimental Protocol: Potentiometric Titration
-
Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated electrode.
-
Data Analysis: The pKa is determined from the inflection point of the resulting titration curve.
-
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).
-
Computed Value: The calculated XLogP3-AA value for 5-Bromo-2-(4-methoxyphenyl)-1H-indole is 4.1 . This indicates a high degree of lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility.
-
Experimental Protocol: Shake-Flask Method
-
System Preparation: A biphasic system of n-octanol and water (or a suitable buffer) is prepared and mutually saturated.
-
Partitioning: A known amount of the compound is dissolved in one of the phases, and the two phases are shaken vigorously to allow for partitioning until equilibrium is reached.
-
Phase Separation: The two phases are separated by centrifugation.
-
Concentration Measurement: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity and purity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR (Proton NMR):
-
Aromatic Protons: Signals for the protons on the indole and phenyl rings are expected in the aromatic region (typically δ 6.5-8.0 ppm). The bromine and methoxy substituents will influence the chemical shifts and coupling patterns of these protons.
-
Indole N-H Proton: A broad singlet is expected for the N-H proton, typically in the region of δ 8.0-11.0 ppm, and its chemical shift can be solvent-dependent.
-
Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group is expected around δ 3.8-4.0 ppm.
-
-
¹³C NMR (Carbon-13 NMR):
-
Aromatic Carbons: Signals for the 15 carbon atoms of the aromatic rings will appear in the downfield region (typically δ 100-160 ppm).
-
Methoxy Carbon: The carbon of the methoxy group will resonate in the upfield region, typically around δ 55-60 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Expected Absorptions:
-
N-H Stretch: A characteristic sharp peak in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the indole N-H bond.
-
C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.
-
C=C Aromatic Stretch: Several peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong absorption in the 1200-1300 cm⁻¹ region for the aryl ether.
-
C-Br Stretch: A peak in the fingerprint region, typically below 600 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity.
-
Expected Molecular Ion Peak: The mass spectrum should show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (302.17 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for the ⁷⁹Br and ⁸¹Br isotopes) separated by 2 m/z units will be observed for the molecular ion and any bromine-containing fragments.
Synthesis and Purification
The preparation of 5-Bromo-2-(4-methoxyphenyl)-1H-indole can be achieved through established synthetic routes for indole formation.
Proposed Synthetic Pathway: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.[3][4][5][6]
Caption: Fischer Indole Synthesis Workflow.
Experimental Protocol: Fischer Indole Synthesis (General Procedure)
-
Hydrazone Formation: Equimolar amounts of 4-bromophenylhydrazine and 4-methoxyacetophenone are refluxed in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., acetic acid) to form the corresponding hydrazone.
-
Cyclization: The isolated hydrazone is heated in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂), to induce cyclization.
-
Work-up and Purification: The reaction mixture is cooled and neutralized. The crude product is then extracted with an organic solvent and purified by column chromatography on silica gel.
Purification
High purity is essential for accurate physicochemical and biological evaluation.
-
Recrystallization: The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain a crystalline solid.
-
Column Chromatography: For removal of closely related impurities, column chromatography on silica gel using a gradient of ethyl acetate in hexane is a standard and effective method.
Thermal Stability
Understanding the thermal stability of a compound is crucial for its handling, storage, and processing.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It can be used to determine the decomposition temperature of the compound. For a stable organic molecule like this, decomposition is expected to begin at temperatures above its melting point.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can be used to determine the melting point, heat of fusion, and to study any polymorphic transitions.
Conclusion
5-Bromo-2-(4-methoxyphenyl)-1H-indole possesses a set of physicochemical properties that make it a valuable scaffold in drug discovery and materials science. Its high lipophilicity, coupled with the potential for hydrogen bonding and halogen bonding, provides a foundation for designing molecules with specific biological activities. This guide has outlined the key physicochemical parameters of this compound and provided standardized protocols for their experimental determination. The data and methods presented herein will serve as a valuable resource for scientists working with this and related indole derivatives, facilitating their research and development efforts.
References
- Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16, 2241–2245.
-
PubChem. 5-Bromo-2-(4-methoxyphenyl)indoline. [Link]
-
International Journal of Pharmaceutical Sciences. Synthesis And Evaluation of New Bis Isatin Mannich Base Derivatives Against Antibacterial Activity. [Link]
-
MDPI. 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. [Link]
-
SpectraBase. N-(5-Bromo-2-hydroxyphenyl)-4-methoxybenzamide. [Link]
- Google Patents. CN102558017A - Method for preparing 5-bromoindole.
-
Erowid. Synthesis of 5-Bromo Indole. [Link]
-
SciSpace. Fischer indole synthesis in the absence of a solvent. [Link]
-
Aston Research Explorer. Synthesis and biological properties of 2-phenylbenzothiazole derivatives. [Link]
-
ResearchGate. (PDF) 5,6-Dibromo-1H-indole-2,3-dione. [Link]
-
MDPI. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. [Link]
-
YouTube. Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples.. [Link]
